molecular formula C22H25N3O3 B11681482 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide

Cat. No.: B11681482
M. Wt: 379.5 g/mol
InChI Key: IQUOQWOYRLRZKT-PKNBQFBNSA-N
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Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One common method involves using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Osimertinib: A benzimidazole derivative used as an anticancer drug.

    Navelbine: Another benzimidazole-based anticancer agent.

    Alectinib: A benzimidazole compound with applications in cancer therapy.

Uniqueness

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(3-methoxy-4-propoxy-phenyl)-acrylamide is unique due to its specific structural features, such as the presence of the methoxy and propoxy groups on the phenyl ring. These functional groups can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H25N3O3/c1-3-14-28-19-10-8-16(15-20(19)27-2)9-11-22(26)23-13-12-21-24-17-6-4-5-7-18(17)25-21/h4-11,15H,3,12-14H2,1-2H3,(H,23,26)(H,24,25)/b11-9+

InChI Key

IQUOQWOYRLRZKT-PKNBQFBNSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

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